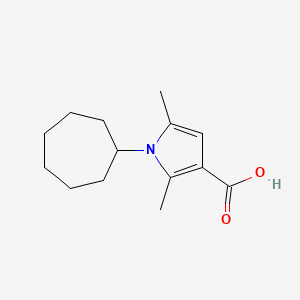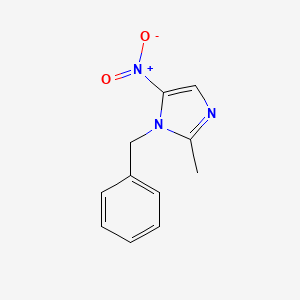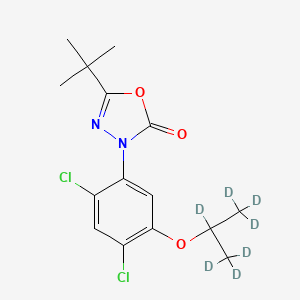
Oxadiazon-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazon-d7 is a deuterated form of oxadiazon, a pre-emergence or early post-emergence herbicide used to control bindweed and some annual broad-leaved weeds in food and non-food situations . The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and environmental behavior of the herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxadiazon-d7 involves the incorporation of deuterium into the oxadiazon molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Formation of the oxadiazon core structure: This involves the cyclization of appropriate precursors to form the 1,3,4-oxadiazole ring.
Introduction of deuterium: Deuterium can be introduced through the use of deuterated solvents or reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: Oxadiazon-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazon derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
Oxadiazon-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in chromatography and other analytical techniques to study the behavior and properties of oxadiazon.
Biology: Employed in metabolic studies to trace the pathways and interactions of oxadiazon in biological systems.
Medicine: Investigated for its potential effects and interactions with various biological targets.
Industry: Utilized in environmental studies to assess the impact and behavior of oxadiazon in different environmental conditions
Mechanism of Action
The mechanism of action of oxadiazon-d7 involves the inhibition of protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) under light conditions, causing cell membrane damage and ultimately leading to plant death . The molecular targets and pathways involved include the chlorophyll biosynthesis pathway and the generation of ROS.
Comparison with Similar Compounds
Oxadiazon: The non-deuterated form of oxadiazon-d7, used as a herbicide.
Indaziflam: Another herbicide with a similar mode of action, used to control a wide range of weeds.
Metribuzin: A herbicide that also inhibits photosynthesis but through a different mechanism.
Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly useful in scientific research for tracing and studying metabolic pathways. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, allowing for detailed studies of the compound’s behavior and interactions .
Properties
Molecular Formula |
C15H18Cl2N2O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-tert-butyl-3-[2,4-dichloro-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3/i1D3,2D3,8D |
InChI Key |
CHNUNORXWHYHNE-UNAVHCQLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
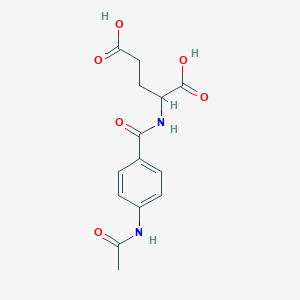
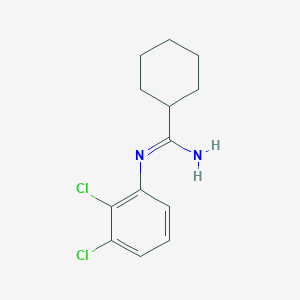
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
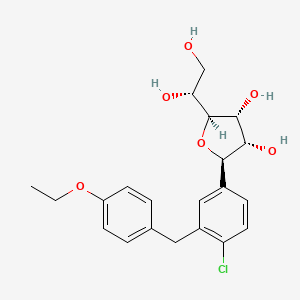
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)

![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
